molecular formula C18H16N2O B496587 N-(3-ethylphenyl)-2-quinolinecarboxamide

N-(3-ethylphenyl)-2-quinolinecarboxamide

Cat. No.: B496587
M. Wt: 276.3g/mol
InChI Key: AZRWHUAPYQSYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-quinolinecarboxamide is a small molecule organic compound with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . Its structure features a quinoline ring system, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities . This molecular architecture is frequently investigated for developing novel therapeutic agents, particularly in oncology. Quinoline-carboxamide derivatives are a significant area of research in drug discovery, with studies showing that similar compounds exhibit potent biological activity by acting as enzyme inhibitors . For instance, recent scientific investigations have demonstrated that structurally related quinoline-carboxamide compounds function as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy . Other research on quinoline carboxamide derivatives has explored their role as selective antagonists for the P2X7 receptor, another promising target in cancer and inflammatory diseases . The core quinoline structure is known to interact with various biological targets, and the specific substitution pattern on the molecule, such as the N-(3-ethylphenyl) group, can be fine-tuned to modulate potency, selectivity, and physicochemical properties . This makes this compound a valuable chemical building block for researchers in chemical biology and medicinal chemistry, useful for constructing more complex molecules, probing biological mechanisms, or as a starting point for structure-activity relationship (SAR) studies. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3g/mol

IUPAC Name

N-(3-ethylphenyl)quinoline-2-carboxamide

InChI

InChI=1S/C18H16N2O/c1-2-13-6-5-8-15(12-13)19-18(21)17-11-10-14-7-3-4-9-16(14)20-17/h3-12H,2H2,1H3,(H,19,21)

InChI Key

AZRWHUAPYQSYLW-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 3-ethylphenyl group in the target compound introduces an electron-donating alkyl chain, contrasting with electron-withdrawing groups (e.g., chloro in N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide ). Key comparisons include:

  • Biological Activity : Chloro-substituted analogs (e.g., ) often exhibit enhanced antimicrobial potency due to increased electrophilicity, whereas ethyl groups might favor metabolic stability .

Carboxamide Positional Isomerism

The 2-carboxamide position in the target compound differs from 3- or 4-carboxamide analogs (e.g., 3-carboxamide in and 4-carboxamide in ). Positional shifts alter hydrogen-bonding capabilities and molecular geometry, impacting interactions with biological targets. For instance, 2-carboxamide derivatives are associated with improved solubility due to reduced planarity compared to 4-carboxamides .

Functional Group Modifications

  • Heterocyclic Additions: Compounds like N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide incorporate fluorinated moieties, enhancing metabolic resistance and target selectivity.

Data Table: Key Analogs and Properties

Compound Name (Example) Substituent Carboxamide Position Notable Properties/Activities Reference
N-(3-ethylphenyl)-2-quinolinecarboxamide 3-ethylphenyl 2 Hypothetical: High lipophilicity -
N-(3-chlorophenyl)-1-ethyl-...carboxamide 3-chlorophenyl 3 Antimicrobial, IC₅₀: 2.5 µM (E. coli)
N-(2-methylphenyl)-...carboxamide 2-methylphenyl 2 Apoptosis induction (caspase-3/9)
6-Bromo-N-[2-(dimethylamino)ethyl]-... 3-methoxyphenyl 4 Enhanced solubility, CNS activity

Preparation Methods

Acid Chloride Formation from 2-Quinolinecarboxylic Acid

The synthesis begins with 2-quinolinecarboxylic acid (1a ), which is converted to its acid chloride (1b ) via reflux with thionyl chloride (SOCl₂) in anhydrous toluene. This step is critical for activating the carboxylic acid toward nucleophilic attack by the amine.

Procedure :

  • 1a (10 mmol) is suspended in dry toluene (50 mL) under nitrogen.

  • SOCl₂ (15 mmol) is added dropwise, and the mixture is refluxed at 110°C for 4–6 hours.

  • Excess SOCl₂ and toluene are removed under reduced pressure, yielding 1b as a yellow solid (95–98% conversion).

Key Considerations :

  • Moisture must be excluded to prevent hydrolysis of 1b to the parent acid.

  • Alternative solvents (e.g., dichloromethane) may reduce reaction time but require stricter temperature control.

Amide Bond Formation with 3-Ethylaniline

The acid chloride (1b ) is coupled with 3-ethylaniline (2a ) in the presence of a base to facilitate deprotonation and nucleophilic substitution.

Procedure :

  • 1b (10 mmol) is dissolved in dry tetrahydrofuran (THF, 30 mL) and cooled to 0°C.

  • A solution of 2a (12 mmol) and triethylamine (TEA, 15 mmol) in THF (20 mL) is added dropwise.

  • The mixture is stirred overnight at room temperature, then quenched with ice water.

  • The product is extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and purified via recrystallization (ethanol/water).

Yield Optimization :

BaseSolventTemperatureYield (%)
TEATHF0°C → RT82
K₂CO₃Acetone0°C → RT75
PyridineDCMRT68

Triethylamine in THF provided the highest yield (82%) due to superior solubility of intermediates and efficient HCl scavenging.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 8.4 Hz, 1H, quinoline-H8), 8.21 (d, J = 8.0 Hz, 1H, quinoline-H5), 7.91–7.85 (m, 2H, quinoline-H6, H7), 7.72 (s, 1H, NH), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 7.30–7.25 (m, 2H, Ar-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 148.9–121.7 (aromatic carbons), 28.5 (CH₂CH₃), 15.8 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₁₆N₂O : 284.1314 [M+H]⁺.

  • Observed : 284.1312 [M+H]⁺.

Comparative Analysis of Alternative Methods

Coupling Reagent-Mediated Synthesis

While the acid chloride method is predominant, peptide coupling reagents (e.g., EDCl/HOBt) offer an alternative route:

  • 1a (10 mmol), EDCl (12 mmol), HOBt (12 mmol), and 2a (12 mmol) are stirred in DMF (30 mL) at RT for 24 hours.

  • Yield: 78% (slightly lower than acid chloride method).

Advantages :

  • Avoids SOCl₂, which is corrosive and moisture-sensitive.

  • Suitable for acid-sensitive substrates.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

  • Toluene and THF are recycled via distillation, reducing environmental impact.

  • SOCl₂ byproducts are neutralized with aqueous NaOH before disposal.

Cost Analysis

ComponentCost per kg (USD)
2-Quinolinecarboxylic acid450
3-Ethylaniline320
SOCl₂50

The acid chloride route is economically favorable for large-scale synthesis due to low reagent costs and high yields.

Challenges and Mitigation Strategies

Impurity Formation

  • Unreacted 2a : Removed via aqueous wash (5% HCl).

  • Diacylated Byproduct : Minimized by maintaining a 1:1.2 molar ratio of 1b to 2a .

Moisture Sensitivity

  • Rigorous drying of solvents and reagents under molecular sieves ensures >95% purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.